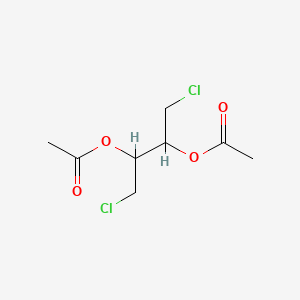
2,3-Butanediol, 1,4-dichloro-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol, 1,4-dichloro-, diacetate: is an organic compound with the molecular formula C8H12Cl2O4 It is a derivative of 2,3-butanediol, where two chlorine atoms are substituted at the 1 and 4 positions, and the hydroxyl groups are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol, 1,4-dichloro-, diacetate typically involves the chlorination of 2,3-butanediol followed by acetylation. The reaction can be carried out under controlled conditions to ensure the selective substitution of chlorine atoms and acetylation of hydroxyl groups. The general reaction scheme is as follows:
Chlorination: 2,3-Butanediol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 1 and 4 positions.
Acetylation: The chlorinated intermediate is then reacted with acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanediol, 1,4-dichloro-, diacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The diacetate ester can be hydrolyzed to yield 2,3-butanediol and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Products such as 2,3-butanediol derivatives with different functional groups.
Hydrolysis: 2,3-Butanediol and acetic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
Scientific Research Applications
Chemistry: 2,3-Butanediol, 1,4-dichloro-, diacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 2,3-butanediol, 1,4-dichloro-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which can then participate in further chemical reactions. The presence of chlorine atoms and acetyl groups influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
2,3-Butanediol, diacetate: A similar compound without the chlorine substitutions.
1,4-Dichloro-2,3-butanediol: A compound with chlorine substitutions but without acetylation.
2,3-Butanediol: The parent compound without any substitutions or acetylation.
Uniqueness: 2,3-Butanediol, 1,4-dichloro-, diacetate is unique due to the presence of both chlorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
35128-51-9 |
|---|---|
Molecular Formula |
C8H12Cl2O4 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3-acetyloxy-1,4-dichlorobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
InChI Key |
VUSDDVVGSXTTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCl)C(CCl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















